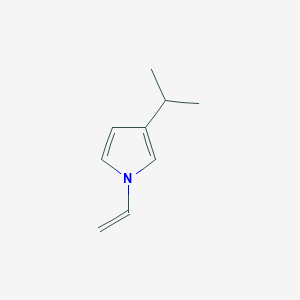![molecular formula C20H42O6Si2 B128266 (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 135711-62-5](/img/structure/B128266.png)
(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantaneethanol, also known as 2-(1-Adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by its white crystalline appearance and is known for its stability and rigidity due to the adamantane core .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Adamantaneethanol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Bromierung von Adamantan, gefolgt von Hydrolyse. In diesem Verfahren wird Adamantan zunächst einer Bromierungsreaktion unterzogen, um 1-Bromadamantan zu bilden, welches dann hydrolysiert wird, um 1-Adamantanol zu liefern. Dieser Zwischenstoff wird dann mit Ethylenoxid umgesetzt, um 1-Adamantaneethanol zu erzeugen .
Industrielle Produktionsverfahren: Die industrielle Produktion von 1-Adamantaneethanol erfolgt typischerweise nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die strenge Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Adamantaneethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um 1-Adamantanon zu bilden.
Reduktion: Reduktionsreaktionen können es zurück zu Adamantan umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.
Gängige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl₂) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: 1-Adamantanon.
Reduktion: Adamantan.
Substitution: Verschiedene substituierte Adamantan-Derivate, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
1-Adamantaneethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es dient als Hapten in immunologischen Studien und beeinflusst die Peptidbindung durch MHC II.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Adamantaneethanol und seinen Derivaten beinhaltet mehrere Wege:
Antivirale Aktivität: Es stört die Virusreplikation, indem es die Entmantelung des Virus hemmt.
Antiparkinsonische Wirkungen: Es erhöht die Freisetzung von Dopamin und hemmt dessen Wiederaufnahme, wodurch die Symptome der Parkinson-Krankheit gelindert werden.
Immunologische Wirkungen: Als Hapten modifiziert es die Peptidbindung durch MHC II und beeinflusst so die Immunantwort.
Wirkmechanismus
The mechanism of action of 1-Adamantaneethanol and its derivatives involves several pathways:
Antiviral Activity: It interferes with viral replication by inhibiting the uncoating of the virus.
Antiparkinsonian Effects: It increases the release of dopamine and inhibits its reuptake, thereby alleviating symptoms of Parkinson’s disease.
Immunological Effects: As a hapten, it modifies peptide binding by MHC II, influencing immune responses.
Vergleich Mit ähnlichen Verbindungen
1-Adamantaneethanol kann mit anderen Adamantan-Derivaten verglichen werden:
1-Adamantanamin: Bekannt für seine antiviralen und antiparkinsonischen Eigenschaften.
1-Adamantanon: Wird als Zwischenprodukt in der organischen Synthese verwendet.
2-Methyl-2-adamantanol: Wird bei der Synthese von Hochleistungspolymeren eingesetzt.
Einzigartigkeit: 1-Adamantaneethanol zeichnet sich durch seine vielseitigen Anwendungen in verschiedenen Bereichen aus, von Chemie und Biologie bis hin zu Medizin und Industrie. Seine einzigartige Struktur verleiht ihm Stabilität und Steifigkeit, wodurch es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen wird .
Eigenschaften
IUPAC Name |
methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMGEIRSATOJZ-SSWGIJEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472958 |
Source


|
| Record name | SCHEMBL9010539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135711-62-5 |
Source


|
| Record name | SCHEMBL9010539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
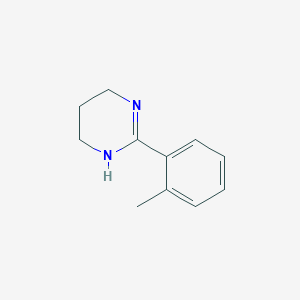

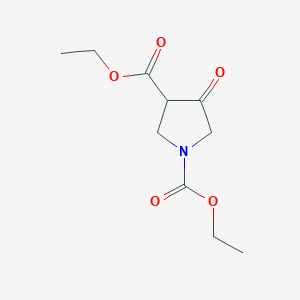
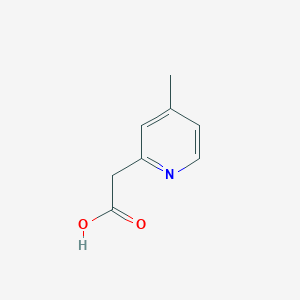
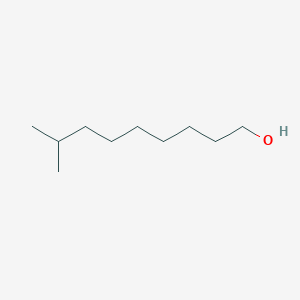
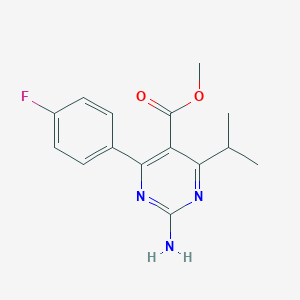
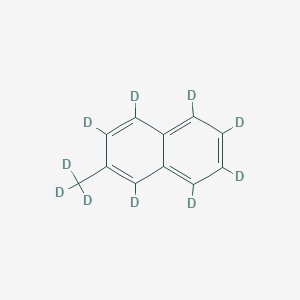
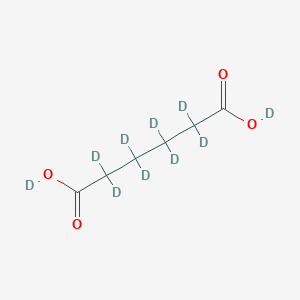
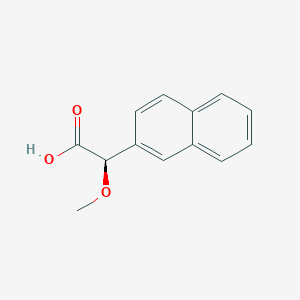
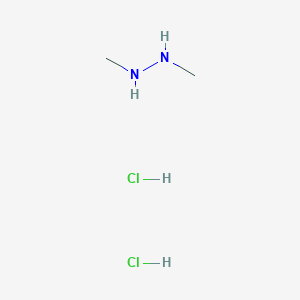
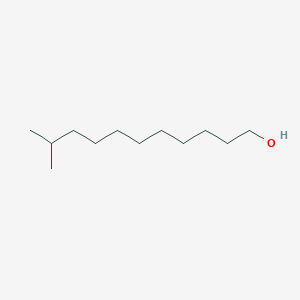

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)
